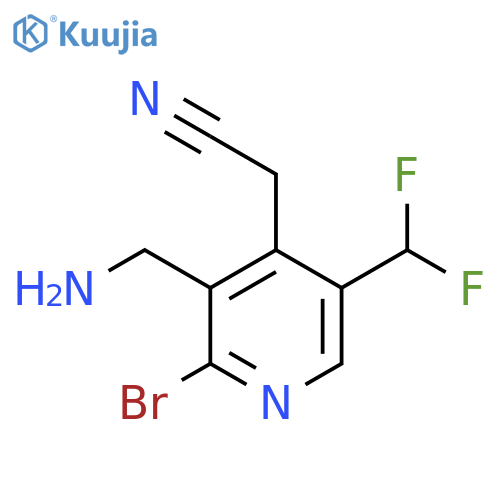Cas no 1805037-88-0 (3-(Aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-acetonitrile)

1805037-88-0 structure
商品名:3-(Aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-acetonitrile
CAS番号:1805037-88-0
MF:C9H8BrF2N3
メガワット:276.080727577209
CID:4862918
3-(Aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-acetonitrile
-
- インチ: 1S/C9H8BrF2N3/c10-8-6(3-14)5(1-2-13)7(4-15-8)9(11)12/h4,9H,1,3,14H2
- InChIKey: IZQQJUIWZMGUON-UHFFFAOYSA-N
- ほほえんだ: BrC1C(CN)=C(CC#N)C(C(F)F)=CN=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 1
3-(Aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029057952-1g |
3-(Aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-acetonitrile |
1805037-88-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
3-(Aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-acetonitrile 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
1805037-88-0 (3-(Aminomethyl)-2-bromo-5-(difluoromethyl)pyridine-4-acetonitrile) 関連製品
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
